Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Chiral building block Stereochemistry Medicinal chemistry

Researchers targeting EP300/CBP HAT domains require stereochemically pure (S)-configured 1,4-oxazepane scaffolds. This single-enantiomer building block with Cbz protection solves the issue of chiral integrity loss during synthesis. • Purity 95.0% specification ensures reliable active-site engagement as validated by co-crystal structures (PDB 7VHZ). • Cbz orthogonality enables late-stage hydrogenolytic deprotection compatible with acid-sensitive warheads. • 11.7% cost advantage over the (R)-enantiomer for identical quantity and purity.

Molecular Formula C13H16N2O4
Molecular Weight 264.281
CAS No. 2089053-96-1
Cat. No. B2393313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate
CAS2089053-96-1
Molecular FormulaC13H16N2O4
Molecular Weight264.281
Structural Identifiers
SMILESC1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
InChIKeyILDUBUSVCKYGOV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate CAS 2089053-96-1: Chiral Building Block Procurement Guide


Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate (CAS 2089053-96-1) is a chiral 1,4-oxazepane derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the endocyclic amine. It is supplied as a single (S)-enantiomer building block with a purity specification of 95.0% by Fluorochem and is also available at 98% purity from multiple vendors . The 1,4-oxazepane scaffold is a validated privileged structure in medicinal chemistry, having yielded clinical candidates such as amoxapine and loxapine [1]. The Cbz group provides orthogonal amine protection removable by hydrogenolysis, distinct from acid-labile Boc protection found on close analogs.

Single (S)-enantiomer building block for stereochemical SAR development
Cbz protecting group enables hydrogenolytic deprotection orthogonal to acid-labile Boc
1,4-Oxazepane scaffold supports medicinal chemistry library expansion

Why Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate Cannot Be Replaced by a Generic Analog


Substituting this compound with the corresponding (R)-enantiomer, tert-butyl (Boc) analog, or unprotected oxazepane core introduces quantifiable liabilities. The (R)-enantiomer (CAS 2102412-69-9) differs in absolute stereochemistry at the C-6 position, directly impacting biological target engagement where chirality governs binding [1]. The Boc analog (CAS 1932297-99-8) requires strongly acidic conditions (TFA) for deprotection, which are incompatible with acid-sensitive downstream intermediates, whereas Cbz is cleaved under neutral hydrogenolysis [2]. The unprotected 1,4-oxazepane core lacks the chromophoric benzyl group, severely limiting HPLC-UV detectability for reaction monitoring and purity assessment [3].

(R)-Enantiomer
Inverts C-6 stereochemistry, which may shift target-binding geometry and SAR interpretation
Boc Analog (CAS 1932297-99-8)
Requires acidic TFA deprotection, potentially incompatible with acid-sensitive downstream intermediates
Unprotected Oxazepane Core
Lacks benzyl chromophore, which may limit HPLC-UV monitoring and routine purity assessment

Quantitative Differentiation Evidence for Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate


Absolute Stereochemistry (S) Preserved for Target Engagement vs. (R)-Enantiomer

The (S)-configuration at C-6 of the 1,4-oxazepane ring is essential for the biological activity of downstream inhibitors. Scaffold hopping from this (S)-configured oxazepane core produced compound 7 in the EP300/CBP HAT inhibitor series, which yielded a co-crystal structure at 2.00 Å resolution (PDB 7VHZ) confirming specific binding interactions [1]. The (R)-enantiomer (CAS 2102412-69-9) adopts the opposite stereochemistry at C-6, which would invert the spatial orientation of the amine after deprotection, leading to divergent binding geometry and loss or alteration of target affinity .

Stereochemistry
Head-to-head
(S) at C-6 vs (R)-enantiomer; PDB 7VHZ co-crystal confirms (S)-configuration required for EP300/CBP HAT active-site engagement
Supports stereochemical-control study fit
Co-crystal at 2.00 Å resolution
Chiral building block Stereochemistry Medicinal chemistry EP300/CBP HAT inhibitor

Cost Advantage: 250 mg S-Enantiomer Priced Lower Than R-Enantiomer from Same Vendor

Direct catalogue comparison from Fluorochem shows the (S)-enantiomer is listed at £722.00 per 250 mg , while the (R)-enantiomer is listed at £818.00 per 250 mg . This represents a £96.00 (11.7%) cost saving on the 250 mg scale for the same purity specification of 95.0%.

Procurement Cost
Data to verify
£722 vs £818 per 250 mg; 11.7% difference
Supports procurement budget review
Single-vendor catalogue context
Procurement cost Enantiomer pricing Catalogue comparison Fluorochem

Purity Upgrade Path: 98% Purity Available vs. Generic 95% Baseline

Multiple suppliers offer the (S)-enantiomer at 98% purity , exceeding the 95.0% standard specification provided by Fluorochem for both (S)- and (R)-enantiomers . This 3% absolute purity differential reduces the burden of unknown impurities in sensitive coupling reactions where byproduct profiles must be tightly controlled.

Purity Upgrade
Data to verify
98% available; 95% baseline; ~60% fewer impurities
Supports impurity-profile review
Multi-vendor specification context
Purity specification Procurement quality Chiral purity Analytical characterization

Predicted LogP = 0.43 for S-Enantiomer: A Quantitative Descriptor for Solubility-Driven Procurement

ChemSpace reports a predicted LogP of 0.43 for benzyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate [1]. This value places the compound in a moderate hydrophilicity range, distinct from the unprotected 1,4-oxazepane core (predicted LogP approximately -0.5 to 0). The benzyl carbamate group contributes measurable lipophilicity that enhances organic-phase extractability during workup and facilitates normal-phase chromatographic purification compared to more polar, unprotected analogs.

Predicted LogP
Class-level
0.43; enhances organic-phase partitioning vs unprotected core
Supports extractability review
In silico prediction; data to verify
LogP Lipophilicity Physicochemical property Chromatographic behavior

Cbz vs. Boc Orthogonal Deprotection: Enables Acid-Free Synthetic Sequences

The benzyl carbamate (Cbz) protecting group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions [1]. In contrast, the tert-butyl carbamate (Boc) analog (CAS 1932297-99-8) requires acidic conditions (typically TFA or HCl/dioxane) for deprotection [2]. This orthogonality enables the Cbz-protected (S)-enantiomer to be used in synthetic sequences where acid-labile functionality (e.g., silyl ethers, acetals, certain peptide bonds) is present downstream.

Deprotection
Class-level
Cbz: H₂/Pd-C (neutral); Boc: TFA (acidic)
Supports convergent synthesis planning
Class-level protecting group inference
Protecting group orthogonality Hydrogenolysis Cbz deprotection Peptide synthesis

UV-Detectable Benzyl Chromophore Enables Routine HPLC Monitoring vs. Non-Chromophoric Core

The benzyl carbamate group provides a strong UV chromophore (λ_max ≈ 254–260 nm) that enables straightforward HPLC-UV monitoring of reaction progress and purity assessment [1]. The unprotected 1,4-oxazepane core lacks aromatic functionality and has negligible UV absorption above 210 nm, requiring alternative detection methods such as ELSD, CAD, or derivatization for routine LC analysis [2].

HPLC-UV Detection
Class-level
Benzyl chromophore; λ ≈ 254 nm; vs negligible UV for unprotected core
Supports routine analytical monitoring
Class-level chromophore inference
HPLC-UV detection Reaction monitoring Benzyl chromophore Analytical quality control

High-Value Application Scenarios for Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate Procurement


EP300/CBP Histone Acetyltransferase Inhibitor Development

The (S)-configured 1,4-oxazepane scaffold is validated by co-crystal structures of EP300/CBP HAT inhibitors. Researchers developing HAT-domain antagonists should source the (S)-enantiomer exclusively to maintain the stereochemistry required for active-site engagement confirmed by PDB 7VHZ [1]. The Cbz protecting group enables late-stage hydrogenolytic deprotection compatible with acid-sensitive warheads.

Chiral Amine Library Expansion for Sigma Receptor Ligand Screening

1,4-Oxazepane derivatives have demonstrated activity at sigma receptors [1]. This (S)-enantiomer building block provides a stereochemically pure amine precursor after Cbz deprotection, enabling the synthesis of enantiopure sigma-1 or sigma-2 ligand libraries where chirality at the amine-bearing carbon dictates receptor subtype selectivity.

Orthogonal Protection Strategy in Multi-Step Convergent Synthesis

The Cbz group on the target compound is stable to TFA and other acidic conditions used to remove Boc groups [1]. This orthogonality makes the (S)-enantiomer suitable for convergent routes where a Boc-protected fragment is introduced prior to global deprotection of the Cbz group by hydrogenolysis, minimizing protecting group manipulation steps.

Cost-Sensitive Academic Medicinal Chemistry Programs

With a documented 11.7% cost advantage over the (R)-enantiomer for the same quantity and purity (Fluorochem catalogue: £722 vs. £818 per 250 mg) [1], and availability at up to 98% purity from alternative vendors, the (S)-enantiomer offers measurable procurement efficiency for grant-funded laboratories conducting large-scale library synthesis.

Application
Selection Property
Validation Focus
EP300/CBP pathway studies
Stereochemical control
Active-site engagement confirmation
Sigma receptor ligand screening
Enantiopure amine precursor
Receptor subtype selectivity review
Convergent multi-step synthesis
Cbz/Boc orthogonality
Acid-sensitive intermediate compatibility
Academic library synthesis
Procurement cost review
Budget-efficiency assessment
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